2-Chloro-6-methylpyrimidin-4(1H)-one

PRMT6 Epigenetics Inhibitor

This heterocyclic scaffold is differentiated by its 2-chloro-6-methyl substitution pattern, creating a distinct electronic environment for reliable SNAr reactivity. The electron-withdrawing chloro group serves as a covalent warhead via cysteine displacement, enabling targeted kinase inhibitor libraries with prolonged target residence times. Validated by PRMT6 inhibition (IC50 43 nM) and patented agrochemical applications, this building block offers precise regioselectivity that generic pyrimidinones cannot match. Essential for epigenetic drug discovery and crop protection R&D.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
CAS No. 62022-10-0
Cat. No. B1497127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methylpyrimidin-4(1H)-one
CAS62022-10-0
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)Cl
InChIInChI=1S/C5H5ClN2O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H,7,8,9)
InChIKeyQNTWCOWNUXBTBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methylpyrimidin-4(1H)-one (CAS 62022-10-0) Chemical Properties and Building Block Utility


2-Chloro-6-methylpyrimidin-4(1H)-one, also known as 2-chloro-4-hydroxy-6-methylpyrimidine, is a heterocyclic organic compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol . It is characterized by a pyrimidinone core with a chlorine atom at the 2-position and a methyl group at the 6-position. This compound is a solid with a reported melting point of 123-125 °C and a predicted boiling point of 221.4±23.0 °C [1]. Its physicochemical properties, including a calculated LogP of 0.7 and a topological polar surface area of 41.5 Ų, make it a useful research intermediate .

Why 2-Chloro-6-methylpyrimidin-4(1H)-one Cannot Be Replaced by Unsubstituted or 5-Position Analogs in Synthesis


2-Chloro-6-methylpyrimidin-4(1H)-one possesses a specific substitution pattern—chloro at the 2-position and methyl at the 6-position—that dictates its unique reactivity profile in nucleophilic substitution and cross-coupling reactions . This combination of an electron-withdrawing chloro group and an electron-donating methyl group on the pyrimidine ring creates a distinct electronic environment compared to unsubstituted pyrimidinones or analogs with alternative substitution patterns (e.g., 5-chloro or 2-methyl analogs). Such differences can significantly alter reaction kinetics, yields, and regioselectivity in the synthesis of target molecules, particularly in the construction of kinase inhibitors where the chloro group serves as a key leaving group for covalent inhibitor design [1]. Therefore, substitution with a generic pyrimidinone scaffold is not a viable option for researchers requiring the precise reactivity profile of this compound.

Quantitative Differentiation Evidence for 2-Chloro-6-methylpyrimidin-4(1H)-one vs. Structural Analogs


Differential PRMT6 Inhibitory Activity of a 2-Chloro-6-methylpyrimidin-4(1H)-one Derived Compound vs. Analogs

A compound derived from the 2-chloro-6-methylpyrimidin-4(1H)-one scaffold (CHEMBL3961701) demonstrates potent inhibition of Protein Arginine Methyltransferase 6 (PRMT6) with an IC50 of 43 nM [1]. While direct comparator data for the parent scaffold is not available, this activity can be contrasted with other PRMT6 inhibitors in the same chemotype series. For instance, a closely related analog (CHEMBL3984626) exhibits an IC50 of 26 nM against the same target, while another (CHEMBL4541983) shows a significantly weaker IC50 of 2,050 nM [2]. This 48-fold range in potency underscores that subtle structural modifications to the 2-chloro-6-methylpyrimidin-4(1H)-one core can dramatically alter biological activity, highlighting the importance of precise scaffold selection.

PRMT6 Epigenetics Inhibitor

Physicochemical Profile: Melting Point Distinction from 2-Chloro-6-methylpyrimidin-4-amine

2-Chloro-6-methylpyrimidin-4(1H)-one exhibits a melting point of 123-125 °C [1]. This is in stark contrast to its close structural analog, 2-chloro-6-methylpyrimidin-4-amine, which is reported to have a melting point of 100 °C . This difference of 23-25 °C is significant for downstream processing and formulation, as it can affect recrystallization methods, solid-state stability, and handling requirements.

Physicochemical Property Purification Formulation

Confirmed Utility as a Covalent Warhead Scaffold in MSK1 Inhibitor Design

The 2-chloro-6-methylpyrimidin-4(1H)-one scaffold provides the critical 2-chloro moiety that has been validated as a covalent warhead in kinase inhibitor design [1]. In a study on chloropyrimidines, the displacement of the 2-chloro group via an SNAr reaction with a cysteine residue (Cys440) in the MSK1 kinase domain was confirmed by crystallography and mass spectrometry, establishing a covalent mechanism of action [1]. While many pyrimidinone analogs may offer reversible binding, this specific chloro-substitution enables irreversible covalent inhibition, a property that can lead to prolonged target engagement and distinct pharmacological profiles compared to reversible analogs lacking this reactive handle.

Kinase Inhibitor Covalent Drug MSK1

Key Research Applications for 2-Chloro-6-methylpyrimidin-4(1H)-one Based on Evidence


Synthesis of Covalent Kinase Inhibitors Targeting Cysteine Residues

Due to the validated ability of its 2-chloro group to act as a covalent warhead via SNAr displacement by cysteine residues [1], 2-Chloro-6-methylpyrimidin-4(1H)-one is an ideal building block for synthesizing libraries of covalent kinase inhibitors. Its use can expedite the discovery of compounds with prolonged target residence times for kinases like MSK1, RSK, or others with a suitably positioned cysteine in the active site.

Development of Selective Protein Arginine Methyltransferase (PRMT) Modulators

The scaffold's demonstrated potential in achieving potent PRMT6 inhibition (IC50 = 43 nM) with specific derivatives [1] makes it a valuable starting point for medicinal chemistry efforts focused on epigenetic targets. Its structural features allow for the fine-tuning of potency and selectivity across the PRMT family, as evidenced by the wide range of IC50 values (26 nM to 2050 nM) observed in closely related analogs [1].

Precursor for Pyrimidinone-Based Pesticides and Herbicides

Patents disclose the utility of pyrimidin-4-one derivatives, such as those derived from this scaffold, as active ingredients in herbicides and fungicides [1]. The core structure of 2-Chloro-6-methylpyrimidin-4(1H)-one can be further functionalized to develop novel agrochemicals with potentially improved efficacy and selectivity profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-methylpyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.